molecular formula C5H5NO4 B8642948 2-(1,2-oxazol-3-yloxy)acetic acid

2-(1,2-oxazol-3-yloxy)acetic acid

Cat. No.: B8642948
M. Wt: 143.10 g/mol
InChI Key: KZWWOXJDSDVIDQ-UHFFFAOYSA-N
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Description

2-(1,2-Oxazol-3-yloxy)acetic acid (CAS: 57612-86-9) is a heterocyclic carboxylic acid featuring a 1,2-oxazole ring linked to an acetic acid moiety via an oxygen atom. Its molecular formula is C₅H₅NO₃, with a molar mass of 127.1 g/mol . The compound is characterized by its planar oxazole ring, which contributes to its moderate polarity and acidity (pKa ≈ 3.5–4.0 for the carboxylic group). It is typically stored at 2–8°C to maintain stability .

The oxazole ring is electron-deficient due to the electronegative nitrogen and oxygen atoms, making it reactive in electrophilic substitution and cycloaddition reactions. This structural motif is prevalent in medicinal chemistry, serving as a bioisostere for aromatic rings in drug design.

Properties

Molecular Formula

C5H5NO4

Molecular Weight

143.10 g/mol

IUPAC Name

2-(1,2-oxazol-3-yloxy)acetic acid

InChI

InChI=1S/C5H5NO4/c7-5(8)3-9-4-1-2-10-6-4/h1-2H,3H2,(H,7,8)

InChI Key

KZWWOXJDSDVIDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CON=C1OCC(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 2-(1,2-oxazol-3-yloxy)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketone-linked isoxazoles, while substitution can produce a variety of functionalized isoxazole derivatives .

Scientific Research Applications

2-(1,2-oxazol-3-yloxy)acetic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,2-oxazol-3-yloxy)acetic acid involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

The following analysis compares 2-(1,2-oxazol-3-yloxy)acetic acid with structurally and functionally related compounds, focusing on physicochemical properties, substituent effects, and biological relevance.

Structural Analogues with Oxazole Cores
Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Biological Activity/Applications Reference
2-(1,2-Oxazol-3-yloxy)acetic acid C₅H₅NO₃ 127.1 Acetic acid linked via oxy group Intermediate for heterocyclic drugs
2-[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid C₁₁H₈ClNO₃ 237.6 4-Chlorophenyl group at C5 Potential agrochemical intermediate
(5-Methyl-2-phenyl-2H-pyrazol-3-yloxy)-acetic acid C₁₂H₁₂N₂O₃ 232.2 Pyrazole ring with methyl/phenyl Antibacterial agent (hypothetical)

Key Differences :

  • Replacement of the oxazole ring with a pyrazole (as in the third compound) introduces additional nitrogen atoms, altering hydrogen-bonding capacity and metabolic stability .
Benzisoxazole and Benzisothiazole Derivatives
Compound Name Molecular Formula Molar Mass (g/mol) Core Structure Notable Properties Reference
2-(1,2-Benzisoxazol-3-yl)acetic acid C₉H₇NO₃ 177.2 Fused benzene-oxazole Enhanced π-π stacking for drug binding
2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid C₉H₇NO₃S 225.2 Benzothiazolone with S=O Antibacterial/antifungal activity
2-(1,2-Benzisothiazol-3-yloxy)acetamide C₉H₈N₂O₂S 224.2 Amide functional group Neuroprotective applications (hypothetical)

Key Differences :

  • The benzene fusion in benzisoxazole/benzisothiazole derivatives increases aromatic surface area, enhancing interactions with hydrophobic enzyme pockets .
  • Sulfur substitution (e.g., in benzothiazolone derivatives) improves redox stability and enables disulfide bond formation, critical for protein-targeted drugs .
  • The amide group in 2-(1,2-benzisothiazol-3-yloxy)acetamide reduces acidity (pKa ≈ 8–9) compared to carboxylic acids, altering pharmacokinetics .
Oxazolidinone and Thiazolidinone Analogues
Compound Name Molecular Formula Molar Mass (g/mol) Core Structure Notable Properties Reference
2-Amino-2-(3-oxo-1,2-oxazolidin-5-yl)acetic acid C₅H₈N₂O₄ 160.1 Oxazolidinone ring Antibiotic prodrug (e.g., linezolid)
N-(2-(Substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamide Variable ~350–400 Thiazolidinone-coumarin hybrid Anticancer activity (in vitro)

Key Differences :

  • Oxazolidinones (e.g., 2-amino-2-(3-oxo-oxazolidin-5-yl)acetic acid) are clinically validated antibiotics, leveraging the oxazolidinone ring’s ability to inhibit bacterial ribosomes .
  • Thiazolidinone hybrids (e.g., coumarin-linked derivatives) exhibit dual functionality, combining anti-inflammatory (coumarin) and antimicrobial (thiazolidinone) properties .

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